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Compound of Interest

Compound Name: (3-Tert-butylphenyl)methanol

CAS No.: 51503-09-4

Cat. No.: B2465343 Get Quote

Executive Summary
The structural elucidation of C11H16O isomers (Molecular Weight: 164.24 g/mol ) presents a

distinct challenge in metabolomics and synthetic quality control due to the isobaric nature of

these compounds. While they share an identical elemental composition and degree of

unsaturation (DoU = 4), their fragmentation fingerprints under Electron Ionization (EI) are

radically different, governed by specific mechanistic rules.

This guide provides an in-depth technical comparison of three commercially relevant C11H16O

isomers:

cis-Jasmone (Alicyclic Ketone): A key fragrance and pheromone intermediate.

4-tert-Amylphenol (Aromatic Phenol): An industrial antioxidant precursor and endocrine

research target.

5-Phenyl-1-pentanol (Aromatic Alcohol): A representative metabolite.

Key Finding: The differentiation of these isomers relies on the competition between Benzylic

Cleavage (dominant in aromatics) and Allylic/Alpha-Cleavage (dominant in unsaturated

ketones).
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Structural Landscape & Theoretical Basis[1]
Before analyzing the spectra, we must establish the structural causality that dictates

fragmentation.
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Experimental Methodology (Self-Validating Protocol)
To replicate the data presented below, the following GC-MS protocol is recommended. This

workflow includes built-in quality assurance steps to ensure spectral integrity.

Instrumental Parameters
System: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ).

Ionization: Electron Impact (EI) at 70 eV.

Source Temp: 230°C (Prevents condensation of high-boiling phenols).

Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
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Validated Workflow
The following diagram outlines the decision-making process for distinguishing these isomers,

ensuring no false positives.
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Figure 1: Analytical workflow for the discrimination of C11H16O isomers using diagnostic ion

monitoring.

Comparative Fragmentation Analysis
This section details the specific mass spectral performance of each isomer.

cis-Jasmone (The Cyclic Ketone)
Mechanism: The molecular ion (m/z 164) is robust. The fragmentation is driven by the

stability of the conjugated cyclopentenone ring.

Key Pathway:

Methyl Loss: Cleavage of the methyl group on the ring yields m/z 149 (M - 15).

Side Chain Fragmentation: Allylic cleavage of the pentenyl side chain often yields m/z 135

(M - 29).

Ring Scission: A characteristic peak at m/z 95 is often observed due to the fragmentation

of the cyclopentenone core itself.
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4-tert-Amylphenol (The Aromatic Phenol)
Mechanism: Fragmentation is dominated by Benzylic Cleavage at the quaternary carbon of

the tert-amyl group.

Key Pathway:

The molecular ion (m/z 164) forms readily.

Competition: The molecule can lose a Methyl radical (15 Da) or an Ethyl radical (29 Da).

Stevenson’s Rule: Fragmentation favors the loss of the largest radical to leave the most

stable cation. Losing the Ethyl group creates a stable dimethyl-benzyl cation.

Result: The Base Peak is m/z 135 (M - 29). The peak at m/z 149 (M - 15) is present but

significantly less intense (typically ~10-20% relative abundance compared to the base

peak).

5-Phenyl-1-pentanol (The Aromatic Alcohol)
Mechanism: Dominated by the stability of the aromatic ring and the lability of the hydroxyl

group.

Key Pathway:

Dehydration: Alcohols often show a weak M+ and a distinct M-18 peak (m/z 146).

Tropylium Formation: The alkyl chain cleaves at the beta-position to the ring, generating

the Tropylium ion (C7H7+).

Result: The Base Peak is almost exclusively m/z 91.

Data Presentation: Diagnostic Ion Table
Use this table to benchmark your experimental results.
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Feature cis-Jasmone 4-tert-Amylphenol 5-Phenyl-1-pentanol

Molecular Ion (M+) 164 (Strong) 164 (Medium) 164 (Weak/Absent)

Base Peak (100%) 149 or 135 (Variable*) 135 (Consistent) 91 (Tropylium)

Diagnostic Ion 1 95 (Ring fragment) 107 (HOC6H4CH2+) 146 (M - H2O)

Diagnostic Ion 2 79 121 117

Key Neutral Loss
-15 (Methyl), -29

(Ethyl)
-29 (Ethyl) dominates -18 (Water)

Differentiation Rule
High 149/135 ratio +

95

Base peak 135 >>

149

Base peak 91 + weak

M+

*Note: Jasmone spectra can vary slightly by instrument tuning, but the presence of m/z 95 and

the retention of the M+ 164 distinguishes it from the alcohol.

Mechanistic Visualization
The following diagram illustrates the competing cleavage mechanisms that allow for

differentiation.
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Figure 2: Mechanistic divergence of C11H16O isomers. Note the favored Ethyl loss in the

phenol derivative versus the Tropylium formation in the alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-Pentanone [webbook.nist.gov]

2. 3-Phenylpentan-2-one | C11H14O | CID 238509 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 2-Phenylpentan-3-one | C11H14O | CID 4144524 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comparative Analysis Guide: Mass Spectrometry
Fragmentation of C11H16O Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
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of-c11h16o-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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